molecular formula C13H24N5O3+ B1230887 Diphthamide CAS No. 75645-22-6

Diphthamide

Cat. No.: B1230887
CAS No.: 75645-22-6
M. Wt: 298.36 g/mol
InChI Key: FOOBQHKMWYGHCE-RGURZIINSA-O
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Description

Diphthamide is a unique post-translationally modified histidine amino acid found in archaeal and eukaryotic elongation factor 2 (eEF-2). This compound is named after the diphtheria toxin produced by the bacterium Corynebacterium diphtheriae, which specifically targets this compound. Besides this toxin, this compound is also targeted by exotoxin A from Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphthamide is biosynthesized from histidine and S-adenosyl methionine (SAM). The synthesis involves three main steps:

Industrial Production Methods: In eukaryotes, the biosynthetic pathway involves a total of seven genes (Dph1-7). The amidation step in yeast requires the DPH6 gene, identified through mining the DPH1-DPH5 interaction network .

Chemical Reactions Analysis

Types of Reactions: Diphthamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diphthamide plays a crucial role in ensuring translation fidelity in cells. Its presence or absence affects various cellular pathways, including NF-κB and death receptor pathways . Research applications include:

Mechanism of Action

Diphthamide exerts its effects by being the target of diphtheria toxin, which ADP-ribosylates the compound, leading to the inactivation of eEF-2. This inactivation blocks protein synthesis by inhibiting the translocation step during translation . The molecular targets involved include elongation factor 2 and the pathways associated with protein synthesis .

Comparison with Similar Compounds

Diphthamide is unique due to its specific modification and role in eEF-2. Similar compounds include other modified amino acids such as:

Properties

CAS No.

75645-22-6

Molecular Formula

C13H24N5O3+

Molecular Weight

298.36 g/mol

IUPAC Name

(2S)-3-[2-[4-amino-4-oxo-3-(trimethylazaniumyl)butyl]-1H-imidazol-5-yl]-2-azaniumylpropanoate

InChI

InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/p+1/t9-,10?/m0/s1

InChI Key

FOOBQHKMWYGHCE-RGURZIINSA-O

SMILES

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])N)C(=O)N

Isomeric SMILES

C[N+](C)(C)C(CCC1=NC=C(N1)C[C@@H](C(=O)[O-])[NH3+])C(=O)N

Canonical SMILES

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)[O-])[NH3+])C(=O)N

Synonyms

2-(3-carboxyamido-3-(trimethylammonio)propyl)histidine
diphthamide

Origin of Product

United States

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